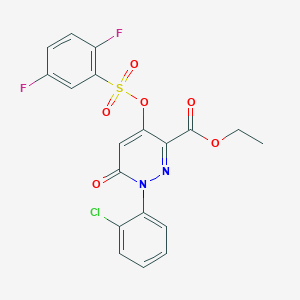

Ethyl 1-(2-chlorophenyl)-4-(((2,5-difluorophenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate

CAS No.: 899959-41-2

Cat. No.: VC7663674

Molecular Formula: C19H13ClF2N2O6S

Molecular Weight: 470.83

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 899959-41-2 |

|---|---|

| Molecular Formula | C19H13ClF2N2O6S |

| Molecular Weight | 470.83 |

| IUPAC Name | ethyl 1-(2-chlorophenyl)-4-(2,5-difluorophenyl)sulfonyloxy-6-oxopyridazine-3-carboxylate |

| Standard InChI | InChI=1S/C19H13ClF2N2O6S/c1-2-29-19(26)18-15(30-31(27,28)16-9-11(21)7-8-13(16)22)10-17(25)24(23-18)14-6-4-3-5-12(14)20/h3-10H,2H2,1H3 |

| Standard InChI Key | KBCDJTZQZKSRDZ-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(C=CC(=C2)F)F)C3=CC=CC=C3Cl |

Introduction

Ethyl 1-(2-chlorophenyl)-4-(((2,5-difluorophenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that belongs to the pyridazine class. It features a combination of functional groups, including a sulfonyl group, a chlorophenyl group, and a difluorophenyl group, which contribute to its unique chemical properties and potential biological activities.

Synthesis and Preparation

The synthesis of Ethyl 1-(2-chlorophenyl)-4-(((2,5-difluorophenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multi-step reactions starting from commercially available reagents. The process may include condensation reactions, sulfonylation, and esterification steps to form the desired compound.

Biological Activities and Potential Applications

While specific biological activities of Ethyl 1-(2-chlorophenyl)-4-(((2,5-difluorophenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate are not widely documented, compounds with similar structures have shown potential in various therapeutic areas, such as antimicrobial or anti-inflammatory activities. Further research is needed to explore its potential applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume